molecular formula C14H11BrFN5O2S B2682075 4-bromo-N-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)benzenesulfonamide CAS No. 921060-81-3

4-bromo-N-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)benzenesulfonamide

Cat. No. B2682075
CAS RN: 921060-81-3
M. Wt: 412.24
InChI Key: WYVXMHQMDQIRTF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-bromo-N-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)benzenesulfonamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research. It is a sulfonamide derivative that has been synthesized using various methods and has shown promising results in scientific research.

Scientific Research Applications

Photodynamic Therapy for Cancer Treatment

Research has demonstrated that certain compounds, such as zinc phthalocyanine derivatives substituted with benzenesulfonamide groups, exhibit significant properties as photosensitizers in photodynamic therapy (PDT). These compounds, including variants with bromo, methoxy, and other substituents, show high singlet oxygen quantum yields and appropriate photodegradation quantum yields, making them promising candidates for Type II photosensitizers in cancer treatment through PDT (Pişkin, Canpolat, & Öztürk, 2020).

Enzyme Inhibition for Therapeutic Applications

Sulfonamide derivatives have been studied extensively for their inhibitory effects on enzymes such as carbonic anhydrases. These enzymes are crucial in various physiological processes, and their inhibition can lead to therapeutic benefits in conditions like glaucoma, epilepsy, and cancer. For example, compounds with benzenesulfonamide moieties have shown potent inhibitory effects on carbonic anhydrase I and II, suggesting their potential as lead compounds for further detailed studies (Gul, Mete, Taslimi, Gulcin, & Supuran, 2016).

Synthesis and Characterization of Novel Compounds

The synthesis and structural characterization of compounds with benzenesulfonamide scaffolds have been a focus of research, aiming to explore their potential biological activities. Novel compounds such as N-(4-bromobenzoyl)-arylsulfonamides have been analyzed for their molecular packing, intermolecular interactions, and potential bioactivities, including antimicrobial and anticancer properties (Naveen, Sudha, Suresha, Lokanath, & Suchetan, 2017).

properties

IUPAC Name

4-bromo-N-[[1-(3-fluorophenyl)tetrazol-5-yl]methyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11BrFN5O2S/c15-10-4-6-13(7-5-10)24(22,23)17-9-14-18-19-20-21(14)12-3-1-2-11(16)8-12/h1-8,17H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYVXMHQMDQIRTF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)N2C(=NN=N2)CNS(=O)(=O)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11BrFN5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-bromo-N-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)benzenesulfonamide

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